molecular formula C8H18ClNO B3419023 2-Amino-2-cyclohexylethan-1-ol hydrochloride CAS No. 1354951-41-9

2-Amino-2-cyclohexylethan-1-ol hydrochloride

Cat. No.: B3419023
CAS No.: 1354951-41-9
M. Wt: 179.69 g/mol
InChI Key: PENLKJMHKAXHJP-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride typically involves the reaction of cyclohexanone with ethylene oxide to form 2-cyclohexylethanol. This intermediate is then reacted with ammonia to produce 2-Amino-2-cyclohexylethanol, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-cyclohexylethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-cyclohexylethanol hydrochloride
  • 2-Amino-2-methylpropan-1-ol hydrochloride
  • 2-Amino-2-phenylethan-1-ol hydrochloride

Uniqueness

2-Amino-2-cyclohexylethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications where such properties are advantageous .

Properties

IUPAC Name

2-amino-2-cyclohexylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENLKJMHKAXHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-41-9
Record name 2-amino-2-cyclohexylethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-cyclohexylethan-1-ol hydrochloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-2-cyclohexylethan-1-ol hydrochloride

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